2-Ethyl-3-methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-ethyl-3-methyl-1-(1-naphthylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate, followed by further modifications to introduce the naphthylamino group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-ethyl-3-methyl-1-(1-naphthylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins or nucleic acids, altering their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of DNA replication .
Comparison with Similar Compounds
Compared to other pyrido[1,2-a]benzimidazole derivatives, 2-ethyl-3-methyl-1-(1-naphthylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties . Similar compounds include:
- 2-ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share the same core structure but differ in their substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C25H20N4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-ethyl-3-methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H20N4/c1-3-18-16(2)20(15-26)25-28-22-12-6-7-14-23(22)29(25)24(18)27-21-13-8-10-17-9-4-5-11-19(17)21/h4-14,27H,3H2,1-2H3 |
InChI Key |
IPBSYUBNOSQJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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